molecular formula C12H12N2O5 B8063303 (3S,11AR)-3-Methyl-5,7-dioxo-2,3,5,7,11,11A-hexahydrooxazolo[3,2-A]pyrido[1,2-D]pyrazine-8-carboxylic acid

(3S,11AR)-3-Methyl-5,7-dioxo-2,3,5,7,11,11A-hexahydrooxazolo[3,2-A]pyrido[1,2-D]pyrazine-8-carboxylic acid

Cat. No.: B8063303
M. Wt: 264.23 g/mol
InChI Key: JTRQVGDRPMTKBL-QUBYGPBYSA-N
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Description

(3S,11AR)-3-Methyl-5,7-dioxo-2,3,5,7,11,11A-hexahydrooxazolo[3,2-A]pyrido[1,2-D]pyrazine-8-carboxylic acid is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,11AR)-3-Methyl-5,7-dioxo-2,3,5,7,11,11A-hexahydrooxazolo[3,2-A]pyrido[1,2-D]pyrazine-8-carboxylic acid typically involves multiple steps, including cyclization and functional group transformations. The specific synthetic route can vary, but it generally includes the following steps:

    Formation of the tricyclic core: This step involves the cyclization of a suitable precursor to form the tricyclic structure.

    Functional group modifications: Introduction of the carboxylic acid group and other functional groups through various organic reactions such as oxidation and reduction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3S,11AR)-3-Methyl-5,7-dioxo-2,3,5,7,11,11A-hexahydrooxazolo[3,2-A]pyrido[1,2-D]pyrazine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3S,11AR)-3-Methyl-5,7-dioxo-2,3,5,7,11,11A-hexahydrooxazolo[3,2-A]pyrido[1,2-D]pyrazine-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,11AR)-3-Methyl-5,7-dioxo-2,3,5,7,11,11A-hexahydrooxazolo[3,2-A]pyrido[1,2-D]pyrazine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (3S,11AR)-3-Methyl-5,7-dioxo-2,3,5,7,11,11A-hexahydrooxazolo[3,2-A]pyrido[1,2-D]pyrazine-8-carboxylic acid analogs: Compounds with similar tricyclic structures but different functional groups.

    Other tricyclic compounds: Compounds with similar core structures but varying substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3R,6S)-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c1-6-5-19-10-4-13-3-7(12(17)18)9(15)2-8(13)11(16)14(6)10/h2-3,6,10H,4-5H2,1H3,(H,17,18)/t6-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRQVGDRPMTKBL-QUBYGPBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2N1C(=O)C3=CC(=O)C(=CN3C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CO[C@H]2N1C(=O)C3=CC(=O)C(=CN3C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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